molecular formula C26H30N4O4S B11307318 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide

Cat. No.: B11307318
M. Wt: 494.6 g/mol
InChI Key: IZDCVDRAUPYRIU-UHFFFAOYSA-N
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Description

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone core, a sulfonamide group, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, the introduction of the sulfonamide group, and the attachment of the propanamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. The phthalazinone core may also interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-chlorophenyl)propanamide
  • **2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-fluorophenyl)propanamide

Uniqueness

The uniqueness of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfonamide group, phthalazinone core, and propanamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C26H30N4O4S/c1-16-9-13-20(14-10-16)28-25(31)18(3)30-26(32)22-8-6-5-7-21(22)24(29-30)19-12-11-17(2)23(15-19)35(33,34)27-4/h9-15,18,27H,5-8H2,1-4H3,(H,28,31)

InChI Key

IZDCVDRAUPYRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC(=C(C=C4)C)S(=O)(=O)NC

Origin of Product

United States

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